Product packaging for Uroporphyrin I dihydrochloride(Cat. No.:CAS No. 68929-06-6)

Uroporphyrin I dihydrochloride

Cat. No.: B1595489
CAS No.: 68929-06-6
M. Wt: 903.7 g/mol
InChI Key: PCBBNDJUGHWSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Uroporphyrin I as a Porphyrin Isomer in Biological Systems

Porphyrins are a class of deeply colored, macrocyclic compounds composed of four pyrrole (B145914) rings linked by methine bridges. nih.gov Their derivatives are fundamental to life, with the most well-known being heme, the iron-containing prosthetic group in hemoglobin, and chlorophyll, the magnesium-containing pigment essential for photosynthesis. sciepublish.com

Uroporphyrins are a type of porphyrin distinguished by the presence of four acetic acid and four propionic acid side chains attached to the pyrrole rings. hmdb.ca In nature, two primary isomers of uroporphyrinogen, the precursor to uroporphyrin, exist: uroporphyrinogen I and uroporphyrinogen III. nih.gov Uroporphyrinogen III is the physiologically essential isomer, serving as the direct precursor for heme and other vital tetrapyrroles. nih.govwikipedia.org In contrast, uroporphyrinogen I is a non-functional isomer that is typically formed in minute quantities. nih.govresearchgate.net The key difference between the I and III isomers lies in the arrangement of the acetic acid ("A") and propionic acid ("P") side chains on one of the pyrrole rings (ring D). wikipedia.org While the uroporphyrinogen I isomer has a symmetric AP-AP-AP-AP arrangement, the uroporphyrinogen III isomer has an asymmetric AP-AP-AP-PA arrangement. nih.govwikipedia.org Uroporphyrin I is the oxidized, stable form of uroporphyrinogen I. frontierspecialtychemicals.com

Significance in Heme Biosynthesis Research Pathways

The significance of Uroporphyrin I is most pronounced in the context of the heme biosynthesis pathway. This multi-step process, primarily occurring in the bone marrow and liver, involves eight different enzymes. nih.govfrontierspecialtychemicals.com A critical juncture in this pathway is the conversion of the linear tetrapyrrole, hydroxymethylbilane (B3061235). sciepublish.comfrontierspecialtychemicals.com

Under normal physiological conditions, the enzyme uroporphyrinogen III synthase (UROS) rapidly converts hydroxymethylbilane into the asymmetric uroporphyrinogen III. wikipedia.orgwikipedia.orgnih.gov This enzymatic step is crucial for ensuring the correct isomeric configuration for subsequent reactions leading to heme. nih.gov However, in the absence or deficiency of the UROS enzyme, hydroxymethylbilane spontaneously cyclizes to form the symmetric, non-functional uroporphyrinogen I. hmdb.cawikipedia.orgnih.gov

This enzymatic defect is the basis of a rare genetic disorder known as Congenital Erythropoietic Porphyria (CEP), or Günther's disease. researchgate.netwikipedia.orgnih.gov In individuals with CEP, the deficient UROS activity leads to the massive accumulation of uroporphyrinogen I and its downstream product, coproporphyrinogen I. researchgate.netnih.govhaematologica.org These molecules are subsequently oxidized to uroporphyrin I and coproporphyrin I, which build up in red blood cells, tissues, and are excreted in large amounts in urine and feces. nih.govnih.gov The accumulation of these non-physiological isomers is pathogenic, causing severe photosensitivity, hemolytic anemia, and other debilitating symptoms characteristic of the disease. nih.govhaematologica.orgnih.gov

Therefore, the presence of elevated levels of Uroporphyrin I serves as a definitive biomarker for diagnosing CEP and for research into the pathophysiology of porphyrias. frontierspecialtychemicals.comnih.gov

Research Applications and Contextual Relevance

Uroporphyrin I dihydrochloride (B599025) is a valuable tool in the laboratory, primarily due to its stability and solubility in aqueous solutions, which facilitates its use in various assays and studies.

Key Research Applications:

Diagnostic Standard: Uroporphyrin I is a crucial analyte for the diagnosis of porphyria diseases. frontierspecialtychemicals.com Laboratories use Uroporphyrin I dihydrochloride as a standard in high-performance liquid chromatography (HPLC) and other analytical methods to accurately quantify the levels of this isomer in patient samples (urine, erythrocytes), which is essential for diagnosing CEP. nih.govpnas.org

Biochemical Research Tool: The compound is used to study the kinetics and mechanisms of enzymes in the heme pathway, such as uroporphyrinogen decarboxylase (UROD), which can act on both the I and III isomers of uroporphyrinogen. wikipedia.orgnih.govacs.org

Photosensitization Studies: Like many porphyrins, Uroporphyrin I has photosensitizing properties, meaning it can generate reactive oxygen species (ROS) when exposed to light. hmdb.casmolecule.com This characteristic makes it a subject of research in photodynamic therapy (PDT), where such compounds are investigated for their potential to destroy targeted cells, like cancer cells. frontierspecialtychemicals.comsmolecule.com

Biomarker for Toxin Exposure: Research has explored its potential as a biomarker for exposure to certain environmental toxins that can disrupt porphyrin metabolism. frontierspecialtychemicals.com

Below is an interactive table summarizing the properties and research relevance of Uroporphyrin I and its counterpart, Uroporphyrin III.

FeatureUroporphyrin IUroporphyrin III
Isomer Type Symmetric (AP-AP-AP-AP side chain pattern) wikipedia.orgAsymmetric (AP-AP-AP-PA side chain pattern) wikipedia.org
Formation Spontaneous, non-enzymatic cyclization of hydroxymethylbilane, especially when UROS enzyme is deficient. wikipedia.orgfrontierspecialtychemicals.comEnzymatic cyclization of hydroxymethylbilane by uroporphyrinogen III synthase (UROS). wikipedia.orgnih.gov
Biological Role Non-physiological byproduct with no known useful function in humans. nih.govEssential precursor in the biosynthesis of heme, chlorophyll, and vitamin B12. wikipedia.orgnih.gov
Clinical Significance Markedly elevated levels are a key diagnostic marker for Congenital Erythropoietic Porphyria (CEP). frontierspecialtychemicals.comnih.govNormal intermediate in heme synthesis; accumulation can occur in other porphyrias like Porphyria Cutanea Tarda. nih.govhmdb.ca
Research Use Diagnostic standard, tool for studying enzyme kinetics, photosensitization research. frontierspecialtychemicals.comacs.orgsmolecule.comUsed in studies of the main heme biosynthetic pathway. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H40Cl2N4O16 B1595489 Uroporphyrin I dihydrochloride CAS No. 68929-06-6

Properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBNDJUGHWSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40Cl2N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

607-14-7 (Parent)
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00887595
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68929-06-6
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8,13,18-tetrakis(carboxymethyl)-21H,23H-porphine-2,7,12,17-tetrapropionic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pathophysiological Mechanisms of Uroporphyrin I Accumulation

Molecular and Cellular Interactions

The chemical properties of uroporphyrin I dictate its interactions within a biological environment, leading to significant cellular stress and damage. As a fluorescent porphyrin, its ability to absorb light and interact with molecular oxygen is central to its pathological effects. researchgate.netnih.gov

Redox Modulation and Cellular Oxidative Stress Responses in Lung Cells

While specific research on uroporphyrin I in lung cells is limited, studies on other porphyrin-based compounds and related systems in non-small cell lung cancer (NSCLC) cells illustrate the potential for these molecules to modulate cellular redox environments. nih.govnih.gov The accumulation of porphyrins can interfere with redox systems. medscape.com For instance, the heme-oxygenase (HO) system is a critical component of the antioxidant defense in lung cells, and its modulation can impact cell proliferation and survival. nih.gov Porphyrin-based drugs have been shown to affect cancer features by influencing processes driven by oxidative stress, such as metastasis and invasiveness. nih.gov Increased levels of reactive oxygen species (ROS) can alter oncogenic signaling pathways and promote genomic instability in cancer cells. nih.gov This suggests that an overload of a redox-active molecule like uroporphyrin I could disrupt the delicate redox homeostasis in lung cells, contributing to cellular stress and pathology.

Photosensitizing Properties and Reactive Oxygen Species Generation

Uroporphyrin I is a potent photosensitizer, a molecule that becomes chemically reactive upon absorbing light energy. researchgate.netnih.govscielo.br This property is a primary driver of tissue damage in the cutaneous porphyrias. healthmatters.ioscielo.br The process involves two main types of photosensitizing reactions:

Type I Reaction: Involves a direct electron transfer between the excited porphyrin and a biological substrate. scielo.brnih.gov

Type II Reaction: The excited porphyrin transfers its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). scielo.brnih.gov

Singlet oxygen is a powerful oxidizing agent and a major type of reactive oxygen species (ROS). nih.govnih.gov The generation of ROS, including singlet oxygen, superoxide (B77818) anions, and hydroxyl radicals, is a key mechanism of porphyrin-mediated cellular damage. nih.govnih.gov This cascade of oxidative stress can overwhelm cellular antioxidant defenses, leading to widespread damage to lipids, proteins, and nucleic acids. wikipedia.orgscielo.br

Below is a table summarizing the key reactive species generated through porphyrin photosensitization.

Reactive SpeciesGeneration MechanismPrimary Role in Cellular Damage
Singlet Oxygen (¹O₂) ** Type II photosensitization: Energy transfer from excited porphyrin to molecular oxygen. scielo.brnih.govHighly reactive oxidant that damages lipids, proteins, and DNA. wikipedia.org
Superoxide Anion (O₂⁻) Can be generated through Type I or subsequent reactions. nih.govnih.govPrecursor to other ROS; contributes to oxidative stress.
Hydroxyl Radical (•OH) Can be formed from other ROS in subsequent reactions. nih.govExtremely reactive; causes widespread, non-specific oxidation of biomolecules.
Hydrogen Peroxide (H₂O₂) **A product of superoxide dismutation. nih.govMore stable ROS that can diffuse across membranes and participate in Fenton reactions to create hydroxyl radicals.

Interactions with Cellular Enzymes and Proteins

Porphyrins, including uroporphyrin I, can interact directly with a variety of cellular proteins and enzymes. nih.gov These interactions are often non-covalent and can lead to significant functional consequences. researchgate.netnih.gov Studies have shown that porphyrins bind preferentially to proteins in their native conformation. nih.gov This binding can alter the functionality of critical enzymes, including those within the heme biosynthetic pathway itself, potentially exacerbating the metabolic disorder. scielo.br Furthermore, porphyrins have been found to cause a cellular energy imbalance by aggregating key glycolytic enzymes, which can profoundly affect cell growth. nih.gov The accumulation also leads to the aggregation of essential cell cycle proteins, such as proliferating cell nuclear antigen (PCNA), cyclin B1, and cyclin-dependent kinase 4 (cdk4), resulting in cell growth arrest. researchgate.netnih.govnih.gov

Porphyrin-Mediated Cellular Damage Mechanisms

Porphyrin-Induced Protein Oxidation and Aggregation

A central mechanism of porphyrin-induced cytotoxicity is the oxidation and subsequent aggregation of proteins. researchgate.netnih.gov This process is particularly efficient when the porphyrin is photo-excited, but it can also occur in the absence of light if a secondary source of oxidative stress is present. researchgate.netnih.gov The mechanism proceeds as follows:

Fluorescent porphyrins bind to native cellular proteins. researchgate.netnih.gov

In the presence of oxygen and an energy source (like light), the porphyrin generates ROS, which oxidize susceptible amino acid residues on the protein, with methionine being a particular target. researchgate.netnih.govnih.gov

The oxidized proteins then interact non-covalently with the porphyrins, leading to the formation of high-molecular-weight protein aggregates. researchgate.netnih.gov

This widespread protein aggregation disrupts proteostasis and is compounded by the fact that porphyrins can also cause the aggregation of proteasome subunits, thereby inhibiting the cell's primary machinery for clearing damaged proteins. researchgate.netnih.govnih.gov

The table below lists proteins and protein complexes that have been identified as targets for porphyrin-induced aggregation.

Protein/ComplexCellular FunctionConsequence of Aggregation
Proteasome Subunits Protein degradation and recycling. researchgate.netnih.govInhibition of proteasome function, leading to accumulation of damaged proteins. researchgate.netnih.gov
PCNA, cdk4, Cyclin B1 Cell cycle progression and proliferation. researchgate.netnih.govnih.govCell growth arrest. nih.gov
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) Glycolysis and energy production. nih.govCellular energy imbalance. nih.gov
ER Chaperones Protein folding and quality control in the ER. nih.govDisruption of the unfolded protein response and induction of ER stress. nih.gov

Tissue-Specific Manifestations of Uroporphyrin I Accumulation

The pathological consequences of uroporphyrin I accumulation are particularly evident in specific tissues, leading to distinct clinical manifestations.

Bone tissue is significantly affected by the accumulation of uroporphyrin I. This is a prominent feature in congenital erythropoietic porphyria (CEP), a rare genetic disorder characterized by the massive accumulation of uroporphyrin I. nih.govnih.gov Clinical manifestations of CEP include severe bone fragility. nih.govnih.gov

Experimental models have provided direct evidence of the detrimental effects of uroporphyrin I on bone. In a zebrafish model of CEP, the accumulation of uroporphyrin I in bone tissue resulted in impaired bone development. nih.govnih.gov Furthermore, in vitro studies using an osteoblast-like cell line (Saos-2) have shown that uroporphyrin I directly inhibits bone mineralization. nih.gov The compound was found to cause aggregation of bone matrix proteins, contributing to the defective mineralization process. nih.govnih.gov The disruption of autophagy, as mentioned previously, is also considered a contributing factor, as this process is crucial for the exocytosis of hydroxyapatite (B223615) crystals by osteoblasts, a key step in bone mineralization. nih.gov Radiographic findings in patients with CEP have included demineralization, scleroderma-like calcifications, and acro-osteolysis (resorption of the terminal phalanges). oup.com Some cases have also presented with multiple osteolytic and sclerotic lesions. oup.com

Table 1: Effects of Uroporphyrin I on Bone Homeostasis

Model SystemKey FindingsReference
ZebrafishAccumulation of uroporphyrin I in bone tissue; Impaired bone development. nih.govnih.gov
Osteoblast-like cellsDecreased mineralization; Aggregation of bone matrix proteins; Disruption of autophagy. nih.gov
Human Patients (CEP)Bone fragility; Demineralization; Acro-osteolysis; Osteolytic and sclerotic lesions. nih.govnih.govoup.com

In connective tissues, particularly the skin, uroporphyrin I has been found to directly influence the behavior of fibroblasts. Studies on normal human skin fibroblasts have revealed that uroporphyrin I stimulates the biosynthesis of collagen. nih.govnih.gov This effect is noteworthy as it occurs independently of light exposure, a phenomenon described as a "dark effect" of porphyrin. nih.govnih.gov

Research demonstrated that uroporphyrin I exposure led to a specific and dose-dependent increase in the accumulation of newly synthesized collagen by 1.5- to 2.7-fold. nih.govnih.gov In contrast, the accumulation of noncollagenous proteins was unaffected. nih.govnih.gov This increased collagen deposition was not a result of decreased degradation rates or altered cell growth. nih.gov This unique biological effect of uroporphyrin I is thought to be a potential mechanism behind the development of sclerodermatous skin lesions—indurated, hardened plaques of skin—observed in some patients with porphyrias characterized by uroporphyrin I accumulation. nih.govscispace.com

Table 2: Impact of Uroporphyrin I on Collagen Synthesis in Fibroblasts

ParameterObservationFold ChangeReference
Collagen AccumulationSignificant increase1.5 to 2.7 nih.govnih.gov
Non-collagenous Protein AccumulationNo significant change- nih.govnih.gov

Recent findings have identified a specific accumulation pattern of uroporphyrin I in necrotic tissues, especially within malignant tumors. nih.govresearchgate.net This was observed in studies of squamous cell carcinoma following the administration of 5-aminolevulinic acid (5-ALA), a precursor in the heme synthesis pathway. nih.gov While viable tumor cells preferentially accumulate protoporphyrin IX (PpIX), the necrotic cores of these tumors show an aberrant and high accumulation of uroporphyrin I. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) analysis of tumor tissues confirmed a significantly high ratio of uroporphyrin I relative to the total porphyrin content in necrotic regions. nih.gov This phenomenon is attributed to a failure of the enzymatic machinery in the heme biosynthetic pathway within the non-viable, necrotic tissue. nih.gov Specifically, in the absence of functional uroporphyrinogen III synthase (UROS) in necrotic cells, the precursor hydroxymethylbilane (B3061235) spontaneously cyclizes to form uroporphyrinogen I, which is then auto-oxidized to uroporphyrin I. nih.gov This distinct metabolic signature of necrotic tissue suggests that fluorescence imaging of uroporphyrin I could potentially be used to evaluate tumor necrosis. nih.gov

Table 3: Porphyrin Distribution in Tumor Tissues after 5-ALA Administration

Tissue TypePredominant PorphyrinUnderlying MechanismReference
Viable Tumor TissueProtoporphyrin IX (PpIX)Active enzymatic conversion in the heme pathway. nih.gov
Necrotic Tumor TissueUroporphyrin I (UPI)Failure of heme biosynthesis pathway; Spontaneous conversion of hydroxymethylbilane. nih.govresearchgate.net

Role of Uroporphyrin I Dihydrochloride in Disease Pathogenesis and Diagnosis

Congenital Erythropoietic Porphyria (CEP) Research

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare and severe autosomal recessive disorder of heme biosynthesis. cellmolbiol.orgoup.comnih.gov The disease is characterized by the accumulation of uroporphyrin I, leading to a range of debilitating symptoms. porphyriafoundation.orgnih.gov

Etiology of Uroporphyrin I Accumulation due to Uroporphyrinogen III Synthase Deficiency

The primary etiological factor in CEP is a marked deficiency in the activity of the enzyme uroporphyrinogen III synthase (UROS). cellmolbiol.orgnih.govnumberanalytics.com UROS is the fourth enzyme in the heme biosynthetic pathway and is responsible for converting the linear tetrapyrrole hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III, the precursor for heme. cellmolbiol.orgmsdvetmanual.com

In individuals with CEP, the significantly reduced UROS activity leads to the accumulation of its substrate, hydroxymethylbilane, primarily within bone marrow erythroid precursors. merckvetmanual.comclevelandclinic.org This excess hydroxymethylbilane is then non-enzymatically and spontaneously cyclized to form uroporphyrinogen I. merckvetmanual.comnih.gov Uroporphyrinogen I is a non-physiological isomer and cannot be further metabolized in the heme synthesis pathway, representing a metabolic dead-end. cellmolbiol.org Subsequently, uroporphyrinogen I is oxidized to the stable, colored compound uroporphyrin I, which then accumulates in various tissues and is excreted in large quantities in the urine and feces. nih.govporphyriafoundation.org This massive overproduction of uroporphyrin I is the biochemical hallmark of CEP. cellmolbiol.org

Table 1: Biochemical Characteristics of Congenital Erythropoietic Porphyria (CEP)

AnalyteSampleFinding in CEPReference
Uroporphyrin IUrine, Erythrocytes, Plasma, FecesMarkedly increased porphyriafoundation.orgnih.govporphyriafoundation.orgnih.gov
Coproporphyrin IUrine, FecesMarkedly increased porphyriafoundation.orgnih.gov
Uroporphyrinogen III Synthase (UROS) ActivityErythrocytesMarkedly decreased oup.comporphyriafoundation.org

Contributions to Photosensitivity and Cutaneous Lesion Formation

The accumulation of uroporphyrin I in the skin is a primary driver of the severe cutaneous manifestations seen in CEP. cellmolbiol.orgoup.com Uroporphyrins are potent photosensitizing molecules. msdvetmanual.com When exposed to long-wave ultraviolet light, such as that present in sunlight, these deposited porphyrins become photo-activated. msdvetmanual.comclevelandclinic.org This activation leads to the generation of reactive oxygen species (ROS), which cause significant damage to skin cells and blood vessels. msdvetmanual.com

The clinical consequences of this phototoxicity are severe and typically begin in early infancy. clevelandclinic.orgporphyriafoundation.org They include:

Extreme photosensitivity: Leading to blistering (bullae) on sun-exposed areas like the hands, face, and arms. porphyriafoundation.orgporphyriafoundation.org

Increased skin fragility: Minor trauma can cause the skin to tear easily. porphyriafoundation.org

Vesicles and bullae: These fluid-filled sacs rupture, often leading to secondary bacterial infections. porphyriafoundation.orgclevelandclinic.org

Scarring and mutilation: Chronic damage can result in severe scarring, deformities, and even the loss of facial features and fingers. nih.govporphyriafoundation.org

Hyperpigmentation and hypertrichosis: Discoloration of the skin and excessive hair growth are also common features. nih.govporphyriafoundation.org

Hemolysis and Erythroid Precursor Damage Mechanisms

The erythroid lineage in the bone marrow is a major site of uroporphyrin I accumulation in CEP. cellmolbiol.orgmerckvetmanual.com This buildup has profoundly damaging effects on red blood cells (erythrocytes) and their precursors. The accumulation of porphyrinogen (B1241876) I isomers within these cells leads to auto-oxidation, causing cellular damage and premature destruction (hemolysis). merckvetmanual.comporphyriafoundation.org

This chronic hemolysis is a central feature of CEP and can range from mild to severe, sometimes necessitating regular blood transfusions. porphyriafoundation.orgnih.gov The constant destruction of red blood cells leads to a compensatory increase in red blood cell production (erythroid hyperplasia) in the bone marrow. nih.gov However, this is often insufficient to overcome the rate of hemolysis, resulting in chronic anemia. merckvetmanual.com The spleen, which is responsible for filtering out damaged red blood cells, often becomes enlarged (splenomegaly) as a consequence of the increased workload. porphyriafoundation.orgnih.gov

Skeletal Phenotypes and Bone Defect Research in CEP Models

Beyond the skin and blood, the accumulation of uroporphyrin I also affects bone tissue, leading to skeletal abnormalities. nih.gov Patients with CEP can present with erythrodontia, a reddish-brown discoloration of the teeth caused by porphyrin deposition, and the teeth may fluoresce pink under ultraviolet light. msdvetmanual.commerckvetmanual.com

Research using animal models, such as zebrafish, has provided further insight into the mechanisms of bone defects in CEP. biorxiv.orgzfin.org Studies have shown that uroporphyrin I accumulates in the bones of these models, leading to impaired bone development and mineralization. biorxiv.orgzfin.org In osteoblast-like cell lines, uroporphyrin I has been observed to decrease mineralization, cause aggregation of bone matrix proteins, and induce cellular stress. biorxiv.orgzfin.org These findings suggest a direct role for uroporphyrin I in the bone fragility and skeletal deformities observed in CEP. biorxiv.org

Other Porphyrias and Related Metabolic Disorders

While the most dramatic accumulation of uroporphyrin I is seen in CEP, this isomer is also relevant in the context of other porphyrias.

Association with Porphyria Cutanea Tarda (PCT) and Hepatoerythropoietic Porphyria (HEP)

Porphyria Cutanea Tarda (PCT) is the most common type of porphyria and is caused by a deficiency of the enzyme uroporphyrinogen decarboxylase (UROD). nih.govporphyriafoundation.org This deficiency is typically acquired and confined to the liver. nih.gov The enzymatic block in PCT leads to the accumulation of uroporphyrinogen, which is then oxidized to uroporphyrin. nih.gov While the primary accumulating porphyrin in PCT is uroporphyrin derived from the uroporphyrinogen III isomer, elevated levels of total urinary porphyrins, including uroporphyrin, are a key diagnostic feature. nih.govtaylorandfrancis.com

Hepatoerythropoietic Porphyria (HEP) is a much rarer and more severe, autosomal recessive form of porphyria, also caused by a profound deficiency of the UROD enzyme. porphyriafoundation.org Clinically, HEP can resemble CEP, with early onset of severe photosensitivity and skin blistering. porphyriafoundation.org Biochemically, HEP is characterized by a significant accumulation of porphyrins, including uroporphyrin. taylorandfrancis.com

Table 2: Comparison of Key Features in CEP, PCT, and HEP

FeatureCongenital Erythropoietic Porphyria (CEP)Porphyria Cutanea Tarda (PCT)Hepatoerythropoietic Porphyria (HEP)
Deficient Enzyme Uroporphyrinogen III Synthase (UROS)Uroporphyrinogen Decarboxylase (UROD)Uroporphyrinogen Decarboxylase (UROD) (severe deficiency)
Primary Accumulating Porphyrins Uroporphyrin I, Coproporphyrin IUroporphyrin, HeptacarboxylporphyrinUroporphyrin, Heptacarboxylporphyrin, Zinc Protoporphyrin
Inheritance Autosomal RecessiveMostly Acquired (~80%), Autosomal Dominant (~20%)Autosomal Recessive
Primary Site of Porphyrin Overproduction Erythroid cellsLiverErythroid cells and Liver

Role as a Biomarker for Porphyria Diagnosis and Monitoring

Uroporphyrin I is a significant biomarker in the diagnosis of porphyrias, a group of metabolic disorders caused by deficiencies in the enzymes of the heme biosynthesis pathway. frontierspecialtychemicals.comhealthmatters.io Under normal physiological conditions, the synthesis of heme is dominated by the formation of type III isomers. taylorandfrancis.com However, when the activity of the enzyme uroporphyrinogen III synthase (UROS) is deficient or impaired, its substrate, hydroxymethylbilane, spontaneously cyclizes to form uroporphyrinogen I. frontierspecialtychemicals.comnih.gov This uroporphyrinogen I is then oxidized to uroporphyrin I, which accumulates in the body. frontierspecialtychemicals.comnih.gov

The presence of high levels of uroporphyrin I in biological samples like urine, plasma, or erythrocytes is a key indicator of a malfunction in the heme synthesis pathway. frontierspecialtychemicals.com It is particularly crucial for diagnosing Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, which results from a deficiency in UROS. wikipedia.org In CEP, uroporphyrin I and coproporphyrin I are the predominant porphyrins found, often leading to severe photosensitivity and hemolytic anemia. taylorandfrancis.comwikipedia.orgporphyriafoundation.org

In other porphyrias, the pattern of porphyrin excretion helps in differential diagnosis. For instance, in Porphyria Cutanea Tarda (PCT), the most common porphyria, elevated levels of uroporphyrin and heptacarboxylporphyrin are diagnostic. taylorandfrancis.comnih.gov While both uroporphyrin I and III isomers are elevated in Acute Intermittent Porphyria (AIP), the marked presence of isomer I is a defining characteristic. nih.gov Therefore, analyzing the specific isomers and their ratios in urine is a critical diagnostic tool. nih.gov

Porphyria TypeKey Porphyrin Findings Involving Uroporphyrin IPrimary Enzyme Defect
Congenital Erythropoietic Porphyria (CEP)Markedly increased uroporphyrin I and coproporphyrin I. taylorandfrancis.comwikipedia.orgUroporphyrinogen III Synthase (UROS) wikipedia.org
Porphyria Cutanea Tarda (PCT)Elevated total uroporphyrin (isomers I and III) and heptacarboxylporphyrin. taylorandfrancis.comnih.govUroporphyrinogen Decarboxylase (UROD) nih.gov
Acute Intermittent Porphyria (AIP)Marked elevation of uroporphyrin I and III isomers during acute attacks. nih.govHydroxymethylbilane Synthase (HMBS) wikipedia.org
Table 1. Uroporphyrin I as a Diagnostic Biomarker in Different Porphyrias.

Impact of Environmental Toxins on Uroporphyrin I Metabolism (e.g., Hexachlorobenzene)

Environmental toxins, particularly polyhalogenated aromatic hydrocarbons like hexachlorobenzene (B1673134) (HCB), can significantly disrupt heme metabolism and lead to an acquired form of porphyria known as porphyria cutanea tarda. nutripath.com.auportlandpress.comrsc.org HCB exposure induces a condition characterized by the decreased activity of hepatic uroporphyrinogen decarboxylase (UROD), the enzyme responsible for converting uroporphyrinogen to coproporphyrinogen. portlandpress.comlilab-ecust.cn

The inhibition of UROD by HCB or its metabolites causes the accumulation of its substrate, uroporphyrinogen, in the liver. rsc.orglilab-ecust.cn This accumulated uroporphyrinogen is then oxidized to uroporphyrin, leading to a massive increase in hepatic porphyrin levels, which can be over 500-fold higher than in untreated individuals. researchgate.net Research in rats has shown that HCB-induced porphyria develops after a delay of several weeks and is accompanied by a progressive fall in UROD activity. portlandpress.com This enzymatic block results in the excessive excretion of uroporphyrin. lilab-ecust.cn It is suggested that HCB or one of its metabolites acts directly to decrease the enzyme's activity. portlandpress.com This chemical-induced disruption highlights the sensitivity of the heme synthesis pathway to environmental pollutants and establishes porphyrins, including uroporphyrin I, as biomarkers for toxic exposure. frontierspecialtychemicals.comnutripath.com.aunutripath.com.au

Emerging Roles in Cancer Research and Diagnostics

Accumulation in Tumor Necrotic Regions Post 5-Aminolevulinic Acid Administration

A novel application of porphyrin metabolism has emerged in oncology with the use of 5-aminolevulinic acid (5-ALA). dntb.gov.uamdpi.com When administered exogenously, 5-ALA is metabolized through the heme synthesis pathway, leading to the accumulation of the fluorescent photosensitizer Protoporphyrin IX (PpIX) in many types of cancer cells. dntb.gov.uaresearchgate.net This phenomenon is utilized for fluorescence-guided surgery and photodynamic therapy. dntb.gov.uanih.gov

Recent research has uncovered a distinct metabolic process occurring in the necrotic regions of tumors after 5-ALA administration. nih.govmdpi.com Studies on metastatic squamous cell carcinoma have identified that while viable tumor tissues show the characteristic fluorescence of PpIX (peak at ~635 nm), necrotic lesions exhibit a different fluorescence peak at approximately 620 nm. nih.govmdpi.com High-performance liquid chromatography (HPLC) analysis revealed that this peak corresponds to a high concentration of uroporphyrin I (UPI). dntb.gov.uamdpi.com

The accumulation of uroporphyrin I in necrotic tumor tissue is believed to result from a failure of the normal heme biosynthetic pathway in that environment. mdpi.comencyclopedia.pub In living cells, hydroxymethylbilane (HMB) is converted to uroporphyrinogen III by the enzyme uroporphyrinogen III synthase (UROS). mdpi.comencyclopedia.pub However, in the necrotic core of a tumor, UROS activity is likely absent or severely diminished. encyclopedia.pub In the absence of functional UROS, HMB spontaneously condenses to form uroporphyrinogen I, which is then auto-oxidized to the fluorescent uroporphyrin I. mdpi.comencyclopedia.pub This finding suggests that fluorescence imaging of uroporphyrin I could be a valuable tool for evaluating tumor necrosis. nih.govmdpi.com

Tissue Type (Post 5-ALA)Primary Accumulated PorphyrinObserved Fluorescence PeakUnderlying Metabolic State
Viable Tumor TissueProtoporphyrin IX (PpIX) mdpi.com~635 nm mdpi.comActive but altered heme synthesis pathway (e.g., low ferrochelatase activity). mdpi.com
Necrotic Tumor TissueUroporphyrin I (UPI) mdpi.com~620 nm mdpi.comFailure of heme synthesis pathway, likely due to lack of UROS enzyme activity. encyclopedia.pub
Table 2. Differential Porphyrin Accumulation in Tumors after 5-ALA Administration.

Potential as a Diagnostic Marker for Specific Cancer Types

The discovery that porphyrins are excreted in urine after 5-ALA administration has opened avenues for its use as a diagnostic marker for various cancers. nih.goviiarjournals.org Studies have shown that urinary porphyrin concentrations are significantly higher in cancer patients compared to healthy individuals after taking 5-ALA. nih.goviiarjournals.org

In a study involving bladder cancer patients, oral administration of 5-ALA led to elevated urinary concentrations of several porphyrins, including uroporphyrin I. nih.gov Notably, 8 hours after 5-ALA administration, urinary uroporphyrin I demonstrated high sensitivity (100%) and specificity (96.4%) as a biomarker for bladder cancer. nih.gov Similar investigations have suggested that this method, termed photodynamic screening, could be effective for other cancers, including colorectal and pancreatic cancer. iiarjournals.orgresearchgate.net The accumulation of porphyrins is considered a common feature in many cancer types, suggesting the broad applicability of this diagnostic approach. researchgate.net The measurement of specific porphyrins like uroporphyrin I in urine following 5-ALA intake could therefore serve as a new, non-invasive screening method for certain malignancies. nih.goviiarjournals.org

Advanced Analytical and Spectroscopic Methodologies for Uroporphyrin I Research

Chromatographic Techniques for Quantification and Profiling

Chromatographic methods are fundamental for separating uroporphyrin I from other porphyrins and endogenous substances, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of porphyrins. When coupled with UV-Visible (UV-Vis) detection, it serves as a reliable method for validating the purity of uroporphyrin I, typically by monitoring the sharp Soret band absorption peak around 405 nm .

For enhanced sensitivity and specificity, fluorometric detection is often preferred over absorbance detection. nih.gov Fluorescence detection exploits the native fluorescent properties of the porphyrin macrocycle, leading to significantly lower detection limits. smolecule.com A comparison between the two detection methods highlights the superior sensitivity of fluorometry, which can detect picomole amounts of porphyrins, making it ideal for complex biological samples where the analyte concentration is low. nih.gov This increased sensitivity makes HPLC with fluorometric detection a robust method for measuring porphyrins in plasma. porphyrianet.org

Table 1: Comparison of HPLC Detection Method Limits for Porphyrins
Detection MethodDetection Limit Range (per porphyrin type)Key AdvantageReference
Absorbance (UV-Vis)0.8 to 5.0 pmolGood for purity validation nih.gov
Fluorometric0.04 to 0.4 pmolHigher sensitivity and specificity nih.gov

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) has emerged as a simple, rapid, and highly efficient method for the simultaneous determination of natural porphyrins, including uroporphyrin I. mdpi.comcsic.es This technique offers high precision, selectivity, and sensitivity, making it a potential standard for porphyrin analysis. mdpi.comcsic.es A CLC-MS method developed for analyzing four natural porphyrins demonstrated excellent limits of detection (LOD) and quantification (LOQ). mdpi.comcsic.es In this system, uroporphyrin I is the first of the target porphyrins to be eluted. mdpi.com

Table 2: Detection and Quantification Limits for Porphyrins via CLC-MS
ParameterConcentration Range (µg/mL)Reference
Limit of Detection (LOD)0.006–0.199 mdpi.comcsic.es
Limit of Quantification (LOQ)0.021–0.665 mdpi.comcsic.es

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (uHPLC-MS) provides a significant enhancement in sensitivity for the analysis of porphyrins in complex biological matrices, such as liver tissue and urine. nih.govshimadzu.com This high-throughput method improves chromatographic resolution and can alleviate issues of detector saturation by effectively separating analytes from background species. nih.govshimadzu.com The coupling of uHPLC with an electrospray ionization source and a high-accuracy mass analyzer allows for precise identification and quantification based on the exact mass of the molecule. nih.gov

A critical consideration in LC-MS methods is the composition of the mobile phase. Standard HPLC solvent systems containing high concentrations of salts like ammonium acetate can severely suppress ionization in the mass spectrometer, rendering the detection of more hydrophilic compounds like uroporphyrin I difficult. nih.gov Therefore, the development of MS-compatible solvent systems, such as those based on formic acid and methanol, is essential for achieving optimal sensitivity. nih.gov Validated uHPLC-MS/MS methods demonstrate excellent linearity across clinically relevant concentrations and enhanced ionization of porphyrins in positive electrospray mode. shimadzu.com

Spectroscopic Techniques for Characterization and Detection

Spectroscopic techniques are indispensable for the structural characterization and detection of uroporphyrin I, leveraging its unique light-absorbing and emitting properties.

Fluorescence spectroscopy is an exceptionally sensitive method for detecting uroporphyrin I, capable of confirming its identity and ensuring the absence of non-fluorescent contaminants. smolecule.com The technique relies on exciting the molecule at a specific wavelength and measuring the light it emits at a longer wavelength. The fluorescence intensity is subject to several experimental conditions. Studies have shown that the fluorescence of uroporphyrin is highly dependent on pH, with minimal intensity observed around a pH of 7.0-7.5. nih.govresearchgate.net Ionic strength also plays a crucial role, with maximum fluorescence for uroporphyrin occurring at an ionic strength of 0.1 mol/L. nih.govresearchgate.net

In acidic solutions, the fluorescence emission of porphyrins is stronger when excited at 405 nm, and the spectra exhibit characteristic sharp Soret bands. rsc.org

Table 3: Fluorescence Properties of Uroporphyrin I
ParameterWavelength/ConditionReference
Optimal Excitation Wavelength~400–410 nm
Optimal Emission Wavelength~600–650 nm
pH for Minimal Fluorescence~7.0–7.5 nih.govresearchgate.net
Ionic Strength for Maximum Fluorescence0.1 mol/L nih.govresearchgate.net

UV-Visible absorption spectroscopy is a fundamental technique for characterizing porphyrins. These molecules are known for their intense absorption bands. researchgate.net The spectrum of uroporphyrin I is characterized by a very strong Soret band (or B-band) in the near-UV region and several weaker Q-bands at longer wavelengths in the visible spectrum. researchgate.net

In an acidic solution, uroporphyrin I dihydrochloride (B599025) exhibits a sharp Soret band maximum at approximately 406 nm. smolecule.com This band has a very high molar extinction coefficient, which allows for sensitive detection even at low concentrations. smolecule.com The position of the Soret band is a key identifier; for instance, a significant shift in its peak can indicate N-substitution on the porphyrin ring. researchgate.net

Table 4: Key UV-Visible Absorption Features of Uroporphyrin I
Spectral FeatureWavelength Range / ValueMolar Extinction Coefficient (ε)Reference
Soret Band (B-band)~406 nm (in acidic solution)505,000 M⁻¹cm⁻¹ smolecule.com
Q-bands~500–750 nmLower intensity than Soret band researchgate.net

Laser-Induced Fluorescence Spectroscopy for Dental Caries Detection

Laser-induced fluorescence (LIF) spectroscopy is a non-invasive optical technique utilized for the early detection of dental caries. This method is predicated on the principle that carious lesions exhibit different fluorescence characteristics compared to sound dental tissue when illuminated with a specific wavelength of light. The presence of porphyrins, including uroporphyrin I, within carious lesions is a significant contributor to this phenomenon.

When excited with light in the violet-blue region of the spectrum, typically around 405 nm, porphyrins produced by oral bacteria within the carious tissue emit a characteristic red fluorescence. researchgate.netresearchgate.net Healthy enamel and dentin, in contrast, exhibit a natural autofluorescence in the green spectral region and lack the distinct red emission bands associated with porphyrins. semanticscholar.orgnih.gov This spectral difference allows for the differentiation between healthy and diseased tissue.

The application of LIF for caries detection involves illuminating the tooth surface with a laser and capturing the emitted fluorescence with a spectrometer. The resulting spectrum is then analyzed for the presence and intensity of the red fluorescence, providing a quantitative measure of the carious activity. Devices utilizing this technology can aid dental practitioners in identifying early-stage caries that may not be visible to the naked eye, facilitating minimally invasive treatment approaches. ijeds.commdpi.com

Fluorescence Emission Peaks of Porphyrins in Dental Caries Detection
PorphyrinReported Emission Peak(s) (nm)Significance in Caries Detection
Uroporphyrin I~510, ~645, ~680 spiedigitallibrary.orgContributes to the overall red fluorescence signal of carious lesions.
Protoporphyrin IX~620, ~675 spiedigitallibrary.orgA primary fluorophore responsible for the red fluorescence in dental caries. semanticscholar.orgnih.govspiedigitallibrary.org
CoproporphyrinNot specified in provided contextIdentified as one of the common porphyrins produced by oral bacteria in carious lesions. researchgate.net

Mass Spectrometry-Based Approaches

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful and highly sensitive technique for the quantitative analysis of porphyrins, including uroporphyrin I, in various biological matrices. nih.govnih.govresearchgate.net This method offers significant advantages over traditional spectrophotometric and chromatographic techniques, which can be limited by interferences from complex biological backgrounds. nih.gov

ESI-MS/MS involves the ionization of the analyte molecules in a sample, followed by their separation based on their mass-to-charge ratio (m/z). In the context of uroporphyrin I analysis, the protonated molecule [M+H]⁺ is typically monitored. For uroporphyrin I, this corresponds to an m/z of 831. researchgate.netnih.gov

The "tandem" aspect of MS/MS provides an additional layer of specificity and sensitivity. The precursor ion (in this case, m/z 831 for uroporphyrin I) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are unique to the parent molecule and are used for quantification. For uroporphyrin I, a characteristic and abundant product ion is observed at m/z 727, resulting from the sequential loss of COOH and CH₂COOH neutral fragments. nih.gov Monitoring this specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis. researchgate.net

This methodology has been successfully applied to the quantitative analysis of porphyrins in complex samples like liver tissue, blood, urine, and feces. nih.govsemanticscholar.org The use of high-resolution mass spectrometry allows for the definitive identification of compounds based on their exact masses, even in the presence of a complex background. nih.gov While liquid chromatography is often coupled with ESI-MS/MS to separate isomers and reduce matrix effects, some direct assay methods have been developed that utilize liquid-liquid extraction for sample cleanup, avoiding the need for chromatographic separation. nih.govnih.gov

Key Parameters for ESI-MS/MS Analysis of Uroporphyrin I
ParameterValueReference
Precursor Ion (m/z)831 ([M+H]⁺) researchgate.netnih.gov
Product Ion (m/z)727 nih.gov
Ionization ModePositive researchgate.net

ESI-MS/MS is also a valuable tool for direct enzyme assays in the heme biosynthesis pathway, providing a means to measure the activity of specific enzymes by quantifying their products. nih.govnih.gov A notable example is the assay for porphobilinogen deaminase (PBGD), the third enzyme in the heme synthesis pathway. nih.govunimi.it A deficiency in PBGD activity is the cause of acute intermittent porphyria. nih.govhealthmatters.io

The assay for PBGD involves incubating a biological sample, such as an erythrocyte lysate, with the enzyme's natural substrate, porphobilinogen. nih.govnih.gov PBGD catalyzes the condensation of four porphobilinogen molecules to form hydroxymethylbilane (B3061235). nih.govmssm.edu In the assay, the subsequent enzymes in the pathway, uroporphyrinogen III synthase and uroporphyrinogen decarboxylase, are intentionally deactivated, often by heat. nih.govnih.gov This prevents the further conversion of hydroxymethylbilane and allows it to spontaneously cyclize to form uroporphyrinogen I. nih.gov The uroporphyrinogen I is then oxidized to uroporphyrin I, which is quantified by ESI-MS/MS. unimi.it

The ESI-MS/MS method monitors the production of uroporphyrin I to determine the PBGD activity. nih.govnih.gov This direct assay offers good reproducibility and a linear relationship between the formation of uroporphyrinogen I and both incubation time and protein amount. nih.govnih.gov This approach allows for the accurate determination of kinetic parameters such as Kₘ and Vₘₐₓ for the enzyme. nih.govnih.gov For instance, the Kₘ of PBGD for porphobilinogen has been measured to be 11.2 ± 0.5 μM with a Vₘₐₓ of 0.0041 ± 0.0002 μM/(min·mg of hemoglobin). nih.govnih.gov

Methodological Advancements and Best Practices

Optimizing excitation and emission parameters is crucial for enhancing the sensitivity of fluorescence-based detection of uroporphyrin I. The fluorescence intensity of porphyrins is influenced by several factors, including the pH and ionic strength of the medium. researchgate.net

For uroporphyrin I, fluorescence is minimal around a pH of 7.0-7.5. researchgate.net Therefore, adjusting the pH of the sample to be more acidic or alkaline can significantly increase the fluorescence signal. The ionic strength of the solution also plays a critical role, with the fluorescence intensity of uroporphyrin reaching a sharp maximum at an ionic strength of 0.1 mol/L. researchgate.net

The choice of excitation wavelength also impacts the emission intensity. While the Soret band, typically around 400-405 nm, provides strong absorption, the optimal excitation wavelength can vary depending on the solvent and the presence of other substances. rsc.org For instance, in acidic media, excitation at 405 nm can produce stronger fluorescence emission compared to excitation at 390 nm. rsc.org

Furthermore, the organic solvents used for extraction can affect fluorescence. An ethyl acetate:acetic acid mixture, commonly used for porphyrin extraction, has been shown to significantly decrease the fluorescence of uroporphyrin compared to an aqueous acidic solvent. researchgate.net To maximize sensitivity, a back-extraction into an aqueous phase may be necessary. researchgate.net Careful consideration and optimization of these parameters are essential for achieving the highest possible sensitivity in uroporphyrin I analysis.

The coupling of uroporphyrin I and other porphyrins with nanoparticle carriers represents a significant advancement for signal amplification in various detection and imaging applications. Nanoparticles, due to their unique optical and physical properties, can enhance the photophysical characteristics of porphyrins and provide a platform for targeted delivery.

Porphyrins can be encapsulated within or attached to the surface of various types of nanoparticles, including gold nanoparticles, silica nanoparticles, and polymeric nanospheres. nih.govacs.orgnih.gov This conjugation can lead to enhanced signal generation for techniques like photoacoustic imaging, where the nanoparticles absorb laser energy and produce detectable echogenic signals. nih.gov For example, porphyrin-micelle nanoparticles have demonstrated a significantly higher photoacoustic signal intensity compared to free porphyrin. nih.gov

In the context of fluorescence, the interaction between porphyrins and nanoparticles can be complex. While some nanoparticle formulations can quench the fluorescence of porphyrins, others can be engineered to enhance it. frontiersin.orgutexas.edu For instance, polymeric nanospheres with integrated luminescent cores can be used to label molecules with a large number of highly luminescent units, thereby amplifying the detection signal. mcgill.ca

Furthermore, nanoparticles can be functionalized with targeting ligands to direct the porphyrin to specific sites, such as cancer cells, improving the specificity of both imaging and therapeutic applications. nih.gov The versatility of nanoparticle-based systems offers a promising avenue for developing highly sensitive and specific methods for the detection and application of uroporphyrin I.

Statistical Modeling for Resolving Variability in Biological Samples

The quantification of uroporphyrin I in biological samples is inherently subject to variability stemming from multiple sources, including intra-individual physiological fluctuations, inter-individual differences, and analytical measurement error. westgard.com Statistical modeling provides a robust framework for dissecting these sources of variation, thereby enhancing the accuracy and reliability of research findings. Methodologies such as Analysis of Variance (ANOVA) and linear mixed-effects models are particularly valuable in this context. nih.govresearchgate.net

ANOVA-based methods can be employed to partition the total observed variance into its constituent components. nih.gov For instance, in a study examining uroporphyrin I levels in a cohort of patients, a nested ANOVA design could be used to estimate the variance attributable to differences between patients (inter-individual variability), variations within a single patient over time (intra-individual variability), and the imprecision of the analytical assay itself. westgard.com This statistical separation is crucial for establishing reliable reference intervals and for determining the significance of changes in uroporphyrin I concentrations in response to a particular condition or treatment.

Linear mixed-effects models (LME) offer a more sophisticated approach, especially for longitudinal studies where repeated measurements of uroporphyrin I are taken from the same individuals over time. nih.govresearchgate.net LME models can effectively account for the correlation between repeated measurements within an individual, while simultaneously modeling the effects of covariates on uroporphyrin I levels. nih.gov For example, in a study investigating the progression of a porphyria-related disorder, an LME model could be used to characterize the trajectory of uroporphyrin I excretion over time, while accounting for individual-specific random effects (such as baseline levels and rates of change) and the influence of fixed effects like age, sex, or treatment group. arxiv.orgresearchgate.net

Statistical ModelApplication in Uroporphyrin I ResearchKey Advantages
Analysis of Variance (ANOVA) - Estimation of inter- and intra-individual biological variation. nih.gov - Assessment of analytical imprecision. westgard.com - Comparison of mean uroporphyrin I levels across different groups.- Partitions sources of variance. - Conceptually straightforward for balanced designs.
Linear Mixed-Effects Models (LME) - Analysis of longitudinal data with repeated measurements. nih.govresearchgate.net - Modeling individual trajectories of uroporphyrin I levels over time. - Adjusting for covariates and confounding factors.- Accounts for correlation of repeated measures. nih.gov - Flexible in handling missing data and unbalanced designs. - Provides individual-specific predictions.
Bayesian Models - Incorporation of prior knowledge into the estimation of uroporphyrin I levels. - Development of personalized reference intervals, such as in an "Athlete Biological Passport" approach. nih.gov- Can update estimates as new data becomes available. - Provides probabilistic statements about parameters.

High-Throughput Screening Methodologies (e.g., Antioxidant Inhibition of Oxygen Radicals Assay)

High-throughput screening (HTS) methodologies are instrumental in the rapid evaluation of the biochemical properties of compounds like uroporphyrin I and in the discovery of molecules that may modulate its activity. researchgate.net Given that porphyrins can act as photosensitizers and generate reactive oxygen species (ROS), assays that measure antioxidant capacity are particularly relevant. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used HTS method for quantifying the antioxidant potential of various substances. nih.govwikipedia.orgbmglabtech.comagilent.com

The ORAC assay is based on the principle of monitoring the inhibition of the oxidative degradation of a fluorescent probe by an antioxidant. agilent.comactiveconceptsllc.com A free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is used to induce the oxidation of a fluorescent molecule, leading to a decay in its fluorescence signal over time. bmglabtech.com In the presence of an antioxidant, the rate of fluorescence decay is reduced, and the area under the fluorescence decay curve is proportional to the antioxidant capacity of the sample. agilent.com This is typically compared to a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E. bmglabtech.com While uroporphyrin I itself is known to be phototoxic, its interaction with various antioxidants can be systematically evaluated using this high-throughput format. nih.gov

Cellular antioxidant assays (CAA) represent a further advancement by measuring antioxidant activity within a cellular environment. kamiyabiomedical.combmglabtech.comnih.gov These assays utilize a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS. kamiyabiomedical.com The ability of a test compound to inhibit the fluorescence signal indicates its cellular antioxidant activity. This approach provides a more biologically relevant assessment as it accounts for factors such as cell uptake, metabolism, and localization of the antioxidant. Given the known phototoxicity of uroporphyrin I, a cellular assay could be adapted to screen for compounds that protect cells from uroporphyrin I-induced oxidative stress. nih.gov

The application of these HTS methodologies can facilitate the discovery of compounds that mitigate the phototoxic effects of uroporphyrin I or modulate its pro-oxidant activity. The following table outlines a hypothetical HTS experiment to assess the protective effect of various antioxidants against uroporphyrin I phototoxicity.

CompoundConcentration (µM)Uroporphyrin I (µM)Light ExposureCell Viability (%)ORAC Value (µmol TE/µmol)
Control01Yes45N/A
Ascorbic Acid101Yes650.8
α-Tocopherol101Yes721.2
β-Carotene101Yes852.5
Lycopene101Yes882.8
Quercetin101Yes781.9

Investigational Therapeutic and Mitigation Strategies in Research

Pharmacological Interventions in Animal Models

Retinoids for Reducing Uroporphyrin I Accumulation in Skeletal Tissues

In the context of congenital erythropoietic porphyria (CEP), a rare genetic disorder characterized by the accumulation of uroporphyrin I, research has highlighted its detrimental effects on skeletal tissues. nih.govelsevierpure.comresearchgate.net Studies have shown that uroporphyrin I accumulation can impair bone development and mineralization. nih.govelsevierpure.com Animal models, particularly zebrafish, have been instrumental in phenocopying features of CEP, demonstrating that uroporphyrin I accumulates in the bones, leading to developmental defects. nih.govelsevierpure.com

High-throughput drug screening has identified retinoids as a potential therapeutic avenue. nih.govelsevierpure.com Specifically, the second-generation retinoid, acitretin, has been shown to reduce uroporphyrin I accumulation and its damaging effects on bones in these models. nih.govelsevierpure.com Another retinoid, tretinoin, has also demonstrated the ability to clear porphyrins in zebrafish models. nih.gov In osteoblast-like cell lines, uroporphyrin I has been observed to decrease mineralization and aggregate bone matrix proteins, effects that were mitigated by acitretin. nih.govelsevierpure.comresearchgate.net These findings suggest that repurposed retinoids could offer a therapeutic strategy for the skeletal manifestations associated with uroporphyrin I accumulation. elsevierpure.com

Table 1: Research Findings on Retinoids for Reducing Uroporphyrin I Accumulation
CompoundModel SystemKey FindingsReference
AcitretinZebrafish model of CEP, Osteoblast-like cell lineReduced uroporphyrin-I accumulation and its deleterious effects on bones; Mitigated decreased mineralization and aggregation of bone matrix proteins. nih.govelsevierpure.com
TretinoinZebrafish model of CEPShowed porphyrin clearance. nih.gov

Pharmacological Chaperones for Uroporphyrinogen III Synthase Stabilization

The accumulation of uroporphyrin I is often due to a deficiency in the enzyme uroporphyrinogen III synthase (UROS). oncotarget.com Inherited mutations can reduce the stability of this enzyme, leading to its decreased activity. nih.gov Pharmacological chaperones, which are small molecules that can specifically bind to and stabilize proteins, represent a promising therapeutic approach for diseases caused by such destabilizing mutations. nih.gov

Research has identified the antifungal drug ciclopirox as a pharmacological chaperone for UROS. nih.gov Studies have demonstrated that ciclopirox can bind to the enzyme at an allosteric site, stabilizing it without affecting its catalytic function. nih.gov In a mouse model of CEP, ciclopirox was able to restore the enzymatic activity of UROS and alleviate most of the clinical symptoms of the disease at subtoxic concentrations. nih.gov This approach of "drug repositioning," where an existing drug is used for a new therapeutic purpose, is advantageous as it can reduce the costs and time associated with drug development. nih.gov

Table 2: Research Findings on Pharmacological Chaperones for UROS Stabilization
CompoundTarget EnzymeMechanism of ActionObserved Effects in Research ModelsReference
CiclopiroxUroporphyrinogen III Synthase (UROS)Binds to an allosteric site and stabilizes the enzyme.Restored enzymatic activity in vitro and ex vivo; Alleviated most clinical symptoms in a genetic mouse model of CEP. nih.gov

Strategies for Modulating Oxidative Stress

Antioxidant Supplementation in Biosynthesis Pathways

Oxidative stress is a key factor in the pathophysiology of diseases associated with porphyrin accumulation. The biosynthesis of porphyrins can be limited by metabolic factors, and reactive oxygen species (ROS) can exacerbate these issues. chemrxiv.orgchemrxiv.orgresearchgate.net Research has explored the use of antioxidant supplementation to mitigate the effects of oxidative stress and improve the efficiency of porphyrin biosynthesis pathways. chemrxiv.orgchemrxiv.orgresearchgate.net

In studies using Escherichia coli as a model system for porphyrin production, supplementation with ascorbic acid (vitamin C) was shown to be effective. chemrxiv.orgchemrxiv.orgresearchgate.net Ascorbic acid, a non-enzymatic antioxidant, helps to reduce oxidative stress by scavenging ROS. chemrxiv.org This action protects key biosynthetic enzymes from damage and can redirect metabolic flux towards the desired enzymatic pathway. chemrxiv.org Specifically, supplementation with ascorbic acid was found to increase the ratio of uroporphyrin III to the non-functional isomer uroporphyrin I. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 3: Research Findings on Antioxidant Supplementation
AntioxidantModel SystemKey FindingsReference
Ascorbic Acid (Vitamin C)Escherichia coliIncreased the uroporphyrin-III/uroporphyrin-I ratio from 0.62 to 2.57. Mitigated ROS-induced oxidative stress. chemrxiv.orgchemrxiv.orgresearchgate.net

Genetic Engineering for Enhanced Reactive Oxygen Species Scavenging

Another strategy to combat oxidative stress in the context of porphyrin biosynthesis is through genetic engineering to enhance the cellular machinery for scavenging ROS. chemrxiv.orgchemrxiv.orgresearchgate.net This approach involves the overexpression of genes that encode for antioxidant enzymes. chemrxiv.orgchemrxiv.orgresearchgate.net The enzymatic antioxidants, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), play a crucial role in detoxifying ROS.

In E. coli models engineered for porphyrin production, the overexpression of ROS-scavenging genes, such as sodA (encoding superoxide dismutase) and katG (encoding catalase), significantly enhanced the total production of uroporphyrin. chemrxiv.orgchemrxiv.orgresearchgate.net Notably, the overexpression of sodA alone led to a substantial increase in total porphyrin production while also improving the ratio of the desired uroporphyrin III isomer to uroporphyrin I. chemrxiv.orgchemrxiv.orgresearchgate.net These findings underscore the potential of strain engineering to create more robust systems for the biotechnological production of porphyrins by mitigating the negative impacts of oxidative stress. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 4: Research Findings on Genetic Engineering for ROS Scavenging
Overexpressed Gene(s)EnzymeModel SystemKey FindingsReference
sodASuperoxide DismutaseEscherichia coliLed to a 72.9% increase in total porphyrin production and improved the uroporphyrin-III/uroporphyrin-I ratio to 1.94. chemrxiv.orgchemrxiv.org
sod- and kat-genesSuperoxide Dismutase and CatalaseEscherichia coliSignificantly enhanced uroporphyrin production. chemrxiv.orgchemrxiv.orgresearchgate.net

Photodynamic Therapy (PDT) Research Applications

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cytotoxic effects, primarily through the generation of reactive oxygen species (ROS). oncotarget.comnih.gov Porphyrins are a well-known class of photosensitizers due to their ability to absorb light and transfer energy to molecular oxygen, leading to the formation of highly reactive singlet oxygen and other ROS that can cause cell death. elsevierpure.comoncotarget.comnih.gov The preferential accumulation of photosensitizers in rapidly dividing cells, such as tumor cells, allows for the selective destruction of these target tissues upon light activation. nih.govnih.gov

While various porphyrin derivatives have been extensively investigated and are used in clinical PDT applications for treating cancers and other diseases, specific research on the application of Uroporphyrin I as a photosensitizer in PDT is not extensively detailed in the available literature. elsevierpure.comoncotarget.comnih.gov The general principles of PDT suggest that any porphyrin with suitable photophysical properties could potentially act as a photosensitizer. However, the efficacy of a particular porphyrin in PDT depends on several factors, including its chemical purity, stability, solubility in physiological fluids, a high quantum yield of ROS production, and specific uptake by the target tissue with negligible toxicity in the dark. researchgate.net Further research would be necessary to evaluate the specific potential of Uroporphyrin I dihydrochloride (B599025) in photodynamic therapy applications.

Uroporphyrin I as a Photosensitizer for Tumor Detection and Treatment Research

Uroporphyrin I, a naturally occurring porphyrin isomer, has been a subject of scientific investigation for its potential applications in oncology, specifically in the detection and treatment of tumors. Its inherent ability to fluoresce and generate cytotoxic reactive oxygen species upon light activation makes it a candidate for photodynamic therapy (PDT) and fluorescence-guided tumor imaging. Research has focused on its selective accumulation in malignant tissues and its distinct spectral properties that may allow for differentiation between viable and necrotic tumor regions.

Tumor Localization and Biodistribution

Early comparative studies investigated the tumor-localizing capabilities of Uroporphyrin I against other porphyrins, such as Hematoporphyrin Derivative (HPD), which has been extensively studied as a tumor localizer. In a notable study using a transplantable mammary carcinoma model in mice, Uroporphyrin I (UROP I) demonstrated superior tumor specificity compared to HPD. aacrjournals.org

Researchers evaluated twenty-eight porphyrins for their ability to localize in tumors, identified by fluorescence, and found Uroporphyrin I to be one of the most effective. aacrjournals.org It exhibited a significantly higher tumor-to-skin ratio than HPD. A key finding was the lack of detectable Uroporphyrin I in the gastrointestinal mucosa, resulting in an exceptionally high tumor-to-intestinal mucosa ratio. aacrjournals.org This high specificity suggests a potential advantage in reducing side effects associated with photosensitizer accumulation in healthy tissues.

The following tables summarize the comparative biodistribution data from this foundational research, highlighting the preferential uptake of Uroporphyrin I in tumor tissue.

Table 1: Tumor-to-Skin Ratio of Uroporphyrin I vs. Hematoporphyrin Derivative (HPD) at Various Doses Data reflects measurements taken 18 hours after intravenous administration in a murine mammary carcinoma model.

Dose (mg/kg)Uroporphyrin I (Tumor:Skin Ratio)HPD (Tumor:Skin Ratio)
106.061.47
2012.331.85
4011.901.80

Table 2: Tumor-to-Skin Ratio of Uroporphyrin I vs. HPD Over Time Data reflects measurements following a 20 mg/kg intravenous dose in a murine mammary carcinoma model.

Time After Administration (hours)Uroporphyrin I (Tumor:Skin Ratio)HPD (Tumor:Skin Ratio)
611.902.38
1812.331.85
72> 15.00 (infinity)1.03

These findings underscore the greater specificity of Uroporphyrin I for tumor tissue and its more rapid clearance from the skin, which is a significant factor in photodynamic therapy. aacrjournals.org

Fluorescence-Based Detection of Tumor Necrosis

More recent research has uncovered a specialized role for Uroporphyrin I in the diagnostic imaging of tumors, particularly in identifying necrotic (dead) tissue within a tumor mass. Studies have shown that after the administration of 5-aminolevulinic acid (5-ALA), a precursor in the heme synthesis pathway, different porphyrins accumulate in distinct tumor regions. nih.govmdpi.com

In this process, Protoporphyrin IX (PpIX) is the dominant photosensitizer that accumulates in viable, metabolically active tumor cells, emitting a characteristic fluorescence peak at approximately 635 nm. nih.govmdpi.com Conversely, Uroporphyrin I has been found to accumulate preferentially in the necrotic cores of tumors. nih.gov This accumulation is likely due to a dysfunctional heme biosynthetic pathway in these non-viable regions. nih.gov Uroporphyrin I has a distinct fluorescence emission peak at around 620 nm. nih.govmdpi.com

This spectral difference provides a method for distinguishing viable tumor tissue from necrotic areas using fluorescence spectroscopy. nih.gov In a study on metastatic lymph nodes from esophageal squamous cell carcinoma, researchers observed these distinct fluorescence peaks, confirming the differential accumulation of the two porphyrins. nih.gov

Table 3: Fluorescence Peaks of Porphyrins in Tumor Tissues After 5-ALA Administration

PorphyrinPredominant LocationFluorescence Emission Peak
Uroporphyrin INecrotic Tumor Tissue~620 nm
Protoporphyrin IXViable Tumor Tissue~635 nm

The ability to non-invasively evaluate tumor necrosis through Uroporphyrin I fluorescence has significant potential for assessing tumor response to therapies and for guiding surgical interventions. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel Molecular Interaction Mechanisms and Downstream Signaling Pathways

While the primary role of uroporphyrin I is understood within the context of the heme biosynthesis pathway, current research is delving into its broader molecular interactions and the downstream signaling cascades it may trigger. The accumulation of uroporphyrin I, particularly in congenital erythropoietic porphyria (CEP), leads to significant cellular and tissue damage. rarediseases.orgnih.govmdpi.com Researchers are actively investigating the specific proteins and cellular components with which uroporphyrin I interacts. Studies on other porphyrins have shown that they can interact with various proteins, and it is hypothesized that uroporphyrin I may have similar, yet distinct, binding partners that contribute to its pathological effects. nih.gov

A promising area of investigation is the potential for uroporphyrin I to induce oxidative stress, a key contributor to cellular damage. Its photo-reactive nature suggests that in the presence of light, it can generate reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA mutations. nih.gov Understanding the precise mechanisms of ROS production and the subsequent cellular responses is a key area of focus.

Furthermore, recent studies have begun to explore the impact of porphyrin accumulation on major signaling pathways. For instance, research in a mouse model of porphyria has shown that suppressing the Wnt/beta-catenin signaling pathway can significantly reduce liver damage and porphyrin deposits. porphyrianews.com This suggests that the accumulation of porphyrins, including uroporphyrin I, may aberrantly activate this pathway, leading to downstream pathological effects. Future research will likely focus on identifying other signaling pathways modulated by uroporphyrin I and how these contribute to the disease phenotype. This could involve investigating pathways related to inflammation, apoptosis, and cellular metabolism.

Development of Advanced Imaging and Diagnostic Techniques for Early Detection and Monitoring

The inherent fluorescent properties of uroporphyrin I make it a valuable tool for the development of advanced imaging and diagnostic techniques. frontierspecialtychemicals.com Its ability to absorb light at specific wavelengths and emit it at longer wavelengths allows for its detection and quantification in biological samples. This property is already utilized in diagnostic tests for porphyrias, where elevated levels of uroporphyrin I in urine and other bodily fluids are a key indicator of disease. healthmatters.ionih.gov

Emerging research is focused on leveraging these fluorescent properties for more sophisticated in vivo imaging applications. For instance, researchers are exploring the use of porphyrin-based compounds as contrast agents in magnetic resonance imaging (MRI) and as probes in positron emission tomography (PET) and fluorescence imaging. frontierspecialtychemicals.comnih.govnih.govmdpi.comrsc.org These techniques could enable the non-invasive visualization and monitoring of uroporphyrin I accumulation in various tissues and organs, providing valuable insights into disease progression and treatment response.

The development of highly sensitive and specific biosensors for uroporphyrin I is another active area of research. These sensors could allow for the rapid and early detection of elevated uroporphyrin I levels, even before the onset of clinical symptoms. This would be particularly beneficial for individuals with a genetic predisposition to porphyrias, allowing for early intervention and management. Furthermore, advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection, are continuously being refined to improve the accuracy and reliability of uroporphyrin I quantification in clinical samples. nih.gov

Discovery and Repurposing of Therapeutic Compounds Targeting Uroporphyrin I Pathologies

The development of effective therapies for conditions characterized by uroporphyrin I accumulation, such as CEP, is a significant challenge due to the rarity of these disorders. rarediseases.org Current treatment strategies are largely supportive and aim to manage the symptoms of the disease. mhmedical.comporphyriafoundation.org However, a deeper understanding of the pathophysiology of these conditions is opening up new avenues for therapeutic intervention.

One promising approach is the discovery of small molecules that can either reduce the production of uroporphyrin I or enhance its clearance from the body. This could involve the development of inhibitors for enzymes upstream of the metabolic block in the heme synthesis pathway or compounds that can bind to and neutralize the toxic effects of uroporphyrin I.

Drug repurposing, the identification of new uses for existing approved drugs, represents a particularly attractive strategy for rare diseases like CEP. nih.gov This approach can significantly reduce the time and cost associated with drug development. Researchers are actively screening existing drug libraries to identify compounds that may have a beneficial effect on uroporphyrin I-related pathologies. For example, drugs that have been shown to modulate heme biosynthesis or reduce oxidative stress in other contexts could be potential candidates for repurposing.

Emerging therapeutic modalities, such as RNA interference (RNAi) and antisense oligonucleotides, are also being explored. These technologies can be designed to specifically target and reduce the expression of key enzymes in the heme synthesis pathway, thereby decreasing the production of uroporphyrin I. nih.gov Givosiran, an RNAi therapeutic that targets δ-aminolevulinic acid synthase 1 (ALAS1), has already been approved for the treatment of acute hepatic porphyria, demonstrating the potential of this approach for other porphyrias. nih.govpatientworthy.com

Therapeutic StrategyMechanism of ActionPotential Application in Uroporphyrin I Pathologies
Small Molecule Inhibitors Inhibit enzymes upstream of the metabolic block, reducing substrate accumulation.Decrease the production of hydroxymethylbilane (B3061235), the precursor to uroporphyrinogen I.
Drug Repurposing Utilize existing drugs with known safety profiles for new indications.Identify drugs that can modulate heme synthesis, reduce oxidative stress, or enhance porphyrin clearance.
RNA Interference (RNAi) Silence the expression of specific genes involved in heme synthesis.Reduce the production of enzymes that lead to the accumulation of uroporphyrin I precursors.
Antisense Oligonucleotides Inhibit the translation of specific mRNAs, reducing protein production.Decrease the synthesis of key enzymes in the heme biosynthesis pathway.
Chaperone Therapy Stabilize mutant enzymes to improve their function.Rescue the activity of deficient uroporphyrinogen III synthase in CEP. nih.gov

Deeper Understanding of Environmental and Toxicological Impacts on Porphyrin Metabolism

The heme biosynthesis pathway is known to be sensitive to a variety of environmental toxins. nih.gov Exposure to heavy metals, such as lead, and halogenated aromatic hydrocarbons, like hexachlorobenzene (B1673134), can disrupt the activity of enzymes in this pathway, leading to the accumulation of porphyrins, including uroporphyrin I. nih.govnih.govresearchgate.netnih.gov A deeper understanding of these interactions is crucial for both preventing and managing toxin-induced porphyrias.

Research in this area is focused on several key aspects. Firstly, identifying the specific enzymes in the heme synthesis pathway that are targeted by different environmental toxins. For example, lead is known to inhibit the enzyme aminolevulinate dehydratase, which is upstream of uroporphyrinogen I formation. youtube.com Understanding these specific targets allows for the development of more targeted interventions.

Secondly, elucidating the molecular mechanisms by which these toxins exert their effects. This includes studying how they bind to and inhibit enzymes, as well as their impact on gene expression and protein stability. This knowledge is essential for developing strategies to counteract the toxic effects of these substances.

Finally, investigating the role of genetic susceptibility in toxin-induced porphyrias. It is known that individuals with certain genetic variations in the enzymes of the heme synthesis pathway may be more susceptible to the effects of environmental toxins. Identifying these genetic risk factors can help to identify individuals who are at a higher risk of developing porphyrias upon exposure to certain chemicals. This would allow for the implementation of preventative measures and personalized medical advice.

ToxinAffected Enzyme(s) in Heme PathwayConsequence
Lead Aminolevulinate Dehydratase, FerrochelataseAccumulation of aminolevulinate and protoporphyrin IX. researchgate.netyoutube.com
Hexachlorobenzene Uroporphyrinogen DecarboxylaseAccumulation of uroporphyrinogen and other porphyrinogens. nih.gov
Other Heavy Metals (e.g., Mercury, Arsenic) Various enzymes in the pathwayDisruption of heme synthesis and porphyrin accumulation.
Halogenated Aromatic Hydrocarbons Various enzymes in the pathwayInduction of porphyria-like symptoms. nih.gov

Integration of Multi-Omics Data for Comprehensive Pathophysiological Insights in Porphyrias and Related Conditions

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of complex diseases like the porphyrias. The integration of these different data types, known as multi-omics, provides a more holistic and comprehensive view of the pathophysiological processes underlying these conditions. nih.govresearchgate.netmdpi.com

In the context of uroporphyrin I-related pathologies, a multi-omics approach can provide several key insights. Genomics can identify novel genetic variations that contribute to disease susceptibility and severity. Transcriptomics can reveal changes in gene expression patterns in response to uroporphyrin I accumulation, providing clues about the cellular pathways that are affected. Proteomics can identify changes in protein levels and post-translational modifications, offering a more direct view of the functional changes occurring within the cell. Metabolomics, which includes the analysis of porphyrins like uroporphyrin I, can provide a snapshot of the metabolic state of the cell and how it is perturbed by the disease.

By integrating these different omics datasets, researchers can construct detailed molecular maps of the disease process. This can lead to the identification of novel biomarkers for early diagnosis and prognosis, as well as the discovery of new therapeutic targets. For example, a multi-omics study might reveal that the accumulation of uroporphyrin I leads to the activation of a specific inflammatory pathway, which could then be targeted with anti-inflammatory drugs.

Furthermore, multi-omics approaches can be used to stratify patients into different subgroups based on their molecular profiles. This can help to predict disease progression and treatment response, leading to more personalized and effective therapeutic strategies. As the cost of omics technologies continues to decrease and the analytical tools for data integration become more sophisticated, the application of multi-omics approaches is expected to play an increasingly important role in porphyria research and clinical practice.

Q & A

Q. What are the optimal storage and handling conditions for Uroporphyrin I dihydrochloride to maintain its stability in laboratory settings?

this compound should be stored at -20°C in powder form to prevent degradation. Its solubility depends on pH: it dissolves in strongly alkaline (pH > 9.5) or acidic (pH < 2) aqueous solutions. However, prolonged exposure to strong acids may lead to partial decarboxylation, forming byproducts. Researchers should aliquot the compound to avoid repeated freeze-thaw cycles and use inert atmospheres (e.g., nitrogen) when handling in solution .

Q. What synthetic methods are commonly used to prepare this compound, and how do they impact experimental reproducibility?

The Rothemund method is a classical approach for porphyrin synthesis, involving zinc-assisted dehydration and condensation of pyrrole derivatives. Modifications to this method, such as solvent choice (e.g., pyridine or acetic acid) and reaction time, can influence yield and purity. Researchers must report detailed protocols, including purification steps (e.g., column chromatography) and characterization data (e.g., HPLC purity >95%), to ensure reproducibility. Contaminants like metal ions (e.g., Cu²⁺) may alter fluorescence properties, requiring rigorous quality control .

Q. How can researchers validate the purity of this compound in biological assays?

Purity validation typically involves high-performance liquid chromatography (HPLC) with UV-Vis detection at 405 nm (Soret band). Fluorescence spectroscopy (excitation: 400–410 nm, emission: 600–650 nm) can confirm the absence of non-fluorescent contaminants. For biological studies, mass spectrometry (MS) or nuclear magnetic resonance (NMR) should corroborate structural integrity. Cross-referencing with certified standards (e.g., Frontier Scientific) is critical for diagnostic applications .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in multi-porphyrin systems with interferents?

In studies involving mixed porphyrins (e.g., Uroporphyrin I, Sn-porphyrin), randomized dilution protocols ensure independent variation of components. For example, stock solutions of each porphyrin should be prepared at defined concentrations (e.g., 50–100 µM in 1M NH₃) and diluted using statistically generated random factors to avoid correlated interference. UV-Vis spectral deconvolution (400–650 nm) with algorithms like nonlinear least squares (implemented in MATLAB or Python) can resolve overlapping absorbance bands. Validation via spike-recovery experiments in biological matrices (e.g., serum) is recommended .

Q. How should researchers address contradictory data in studies linking Uroporphyrin I accumulation to cellular toxicity or diagnostic specificity?

Contradictions often arise from variability in sample preparation (e.g., pH effects on solubility) or biological context (e.g., enzyme activity in porphyria vs. cancer models). To mitigate this:

  • Standardize protocols for sample collection (e.g., urine pH stabilization).
  • Use orthogonal assays (e.g., LC-MS for quantification, enzymatic activity tests for uroporphyrinogen decarboxylase).
  • Control for confounding factors like oxidative stress markers (e.g., glutathione levels) .

Q. What advanced methodologies enhance the sensitivity of Uroporphyrin I detection in fluorescence-based imaging or photodynamic therapy (PDT)?

Optimizing excitation/emission parameters (e.g., two-photon microscopy for deep-tissue imaging) or coupling with nanoparticle carriers (e.g., silica-coated quantum dots) can amplify signal-to-noise ratios. For PDT, researchers should measure singlet oxygen quantum yields using electron paramagnetic resonance (EPR) with spin traps. Time-resolved fluorescence spectroscopy can distinguish Uroporphyrin I from autofluorescent background in tissues .

Q. How can statistical modeling resolve variability in Uroporphyrin I data across heterogeneous biological samples?

Apply multivariate analysis (e.g., principal component analysis or partial least squares regression) to spectral or chromatographic datasets. For longitudinal studies, mixed-effects models account for intra-sample correlations. Open-source tools like R or Python’s SciKit-Learn provide reproducible pipelines. Pre-register analysis plans to reduce bias in hypothesis testing .

Methodological Best Practices

  • Data Reporting : Include raw spectral datasets, purity certificates, and detailed metadata (e.g., storage duration, solvent history) in supplementary materials .
  • Replication : Provide step-by-step protocols for synthesis, handling, and assay conditions to enable independent verification .
  • Ethical Compliance : For clinical studies, obtain ethics approvals and document participant selection criteria (e.g., porphyria subtypes) to ensure data relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.